molecular formula C11H13Cl2N3 B2715919 [6-(Pyridin-2-yl)pyridin-2-yl]methanamine dihydrochloride CAS No. 1052533-99-9

[6-(Pyridin-2-yl)pyridin-2-yl]methanamine dihydrochloride

Cat. No.: B2715919
CAS No.: 1052533-99-9
M. Wt: 258.15
InChI Key: DNWJFQUMHLPYSX-UHFFFAOYSA-N
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Description

[6-(Pyridin-2-yl)pyridin-2-yl]methanamine dihydrochloride ( 1052533-99-9) is a high-purity chemical compound offered for research and development purposes in medicinal chemistry and chemical biology. This compound features a bipyridyl scaffold with a functional aminomethyl group, making it a valuable building block for the synthesis of more complex molecules. Its structure is of significant interest in the design of novel heterocyclic compounds, particularly those targeting biologically relevant pathways . Research into analogous 2-(pyridin-2-yl)pyrimidine derivatives has demonstrated potent anti-fibrotic activity in biological models, specifically against immortalized rat hepatic stellate cells (HSC-T6) . These related compounds have been shown to effectively inhibit cell proliferation and reduce the expression of key fibrosis markers, including collagen and hydroxyproline, suggesting a potential mechanism of action involving the inhibition of pro-fibrotic signaling . As such, this dihydrochloride salt serves as a key intermediate for researchers exploring new therapeutic agents for fibrotic diseases. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(6-pyridin-2-ylpyridin-2-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3.2ClH/c12-8-9-4-3-6-11(14-9)10-5-1-2-7-13-10;;/h1-7H,8,12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWJFQUMHLPYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC(=N2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Pyridin-2-yl)pyridin-2-yl]methanamine dihydrochloride typically involves the reaction of pyridine derivatives under specific conditions. One common method includes the reaction of 2-bromopyridine with 2-pyridylboronic acid in the presence of a palladium catalyst to form the bipyridine structure. This intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group, followed by treatment with hydrochloric acid to yield the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often includes recrystallization and chromatography techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

[6-(Pyridin-2-yl)pyridin-2-yl]methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine rings to piperidine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include N-oxides, piperidine derivatives, and substituted pyridine compounds.

Scientific Research Applications

Synthesis and Characterization

The synthesis of [6-(Pyridin-2-yl)pyridin-2-yl]methanamine dihydrochloride involves several steps, typically starting from pyridine derivatives. The compound can be synthesized through the reaction of pyridine derivatives with appropriate reagents under controlled conditions. For instance, one method involves the use of trifluoromethane sulfonic acid in the presence of nitrogen to facilitate the reaction process, followed by extraction and purification steps to isolate the desired product .

Key Synthesis Steps:

  • Reagents: Trifluoromethane sulfonic acid, pyridine derivatives.
  • Conditions: Reflux under nitrogen atmosphere.
  • Purification: Extraction with solvents such as ethyl acetate and drying over magnesium sulfate.

Biological Activities

The biological significance of this compound is notable, particularly in the field of medicinal chemistry. Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

  • Antidepressant Properties: Pyridine derivatives have been studied for their potential as antidepressants due to their ability to modulate neurotransmitter systems .
  • Antimycobacterial Activity: Some studies have highlighted the effectiveness of pyridine-based compounds against Mycobacterium tuberculosis, showcasing their potential as anti-tuberculosis agents .

Pharmaceutical Applications

The pharmaceutical applications of this compound are diverse:

Application Description
Antidepressants Modulates serotonin and norepinephrine levels, potentially alleviating depression symptoms.
Antimycobacterial Agents Effective against Mycobacterium tuberculosis, offering a new avenue for tuberculosis treatment.
Analgesics Potential use in pain management therapies due to its interaction with pain pathways.

Case Studies

Several case studies have documented the efficacy and safety of compounds related to this compound:

  • Case Study on Antidepressant Efficacy:
    • A study evaluated a series of pyridine derivatives for their ability to inhibit reuptake of serotonin and norepinephrine, demonstrating significant antidepressant effects in animal models .
  • Study on Antimycobacterial Activity:
    • Research conducted on a library of pyridine derivatives showed promising results against Mycobacterium tuberculosis, with some compounds exhibiting low MIC (minimum inhibitory concentration) values, indicating strong antimicrobial potential .

Mechanism of Action

The mechanism of action of [6-(Pyridin-2-yl)pyridin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents on the pyridine rings, which significantly influence physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties of Selected Analogs
Compound Name CAS Number Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
[6-(Pyridin-2-yl)pyridin-2-yl]methanamine dihydrochloride Not explicitly listed C₁₁H₁₂Cl₂N₄ Pyridin-2-yl at C6 ~291.15 (estimated) Hypothesized use in ligand design N/A
(6-Chloropyridin-2-yl)methanamine dihydrochloride 1557921-62-6 C₆H₈Cl₃N₂ Cl at C6 230.51 Intermediate in agrochemical synthesis
{2H-[1,3]dioxolo[4,5-c]pyridin-6-yl}methanamine dihydrochloride 2060043-14-1 C₇H₁₀Cl₂N₂O₂ Dioxolo fused ring 225.07 Enhanced solubility due to OCO moiety
[6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride Not provided C₇H₈ClF₃N₂ CF₃ at C6 ~228.60 High lipophilicity; CNS drug candidate
[6-(Aminomethyl)pyridin-2-yl]methanol dihydrochloride 1803592-67-7 C₇H₁₂Cl₂N₂O Aminomethyl and hydroxyl 211.09 Potential chelating agent
Key Observations:
  • Fused Rings: The dioxolo-fused analog (CAS 2060043-14-1) exhibits improved aqueous solubility due to hydrogen bonding via the oxygen atoms .
  • Aminomethyl vs. Methanol Groups: Substitution with aminomethyl (CAS 1803592-67-7) increases basicity, whereas methanol introduces polarity, altering pharmacokinetic profiles .

Crystallographic and Refinement Data

The SHELX software suite (e.g., SHELXL) is widely used for refining crystal structures of pyridine derivatives, including dihydrochloride salts. For example:

  • (6-Chloropyridin-2-yl)methanamine dihydrochloride (CAS 1557921-62-6) has been refined using SHELXL, confirming a monoclinic crystal system with hydrogen-bonding networks involving Cl⁻ and NH₃⁺ groups .
  • Structural analogs with bulkier substituents (e.g., dioxolo-fused rings) often exhibit lower symmetry and more complex unit cells, requiring advanced refinement protocols .

Biological Activity

[6-(Pyridin-2-yl)pyridin-2-yl]methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a dual pyridine structure, which is known to influence its interaction with biological targets. The presence of the methanamine group enhances its reactivity and potential for forming interactions with various biomolecules.

Biological Activity

The biological activity of this compound has been investigated in several contexts:

  • Antimicrobial Activity : Studies have shown that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, pyridine-based compounds have been documented to inhibit bacterial growth, suggesting a potential application in treating infections .
  • Anticancer Properties : Research indicates that certain pyridine derivatives can induce apoptosis in cancer cells. The mechanism often involves cell cycle arrest and modulation of apoptotic pathways, making these compounds candidates for further development in oncology .
  • Neuroprotective Effects : Some studies suggest that pyridine derivatives may offer neuroprotection by modulating neurotransmitter systems and reducing oxidative stress, which is crucial for conditions like Alzheimer's disease .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Pyridine Rings : The initial step usually includes the formation of the pyridine structure through cyclization reactions involving appropriate precursors.
  • Introduction of Methanamine Group : Following the formation of the pyridine rings, the methanamine group is introduced through nucleophilic substitution reactions.
  • Dihydrochloride Salt Formation : The final step involves the salt formation with hydrochloric acid to yield the dihydrochloride form, enhancing solubility and stability.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Modification Effect on Activity
Substitution on Pyridine RingsVaries activity against different microbial strains
Alteration of Methanamine GroupChanges in cytotoxicity profiles in cancer cell lines
Addition of Functional GroupsEnhances solubility and metabolic stability

Research has demonstrated that specific substitutions can lead to increased potency against targeted biological pathways, making SAR studies essential for optimizing drug candidates .

Case Studies

Several case studies have highlighted the efficacy of related compounds:

  • Antimicrobial Efficacy : A study evaluated a series of pyridine derivatives against Mycobacterium tuberculosis, revealing that modifications at specific positions significantly enhanced their inhibitory effects .
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that certain derivatives could induce apoptosis effectively, suggesting a pathway for developing new anticancer agents .
  • Neuroprotection Models : Experimental models assessing neuroprotective effects indicated that specific structural features correlate with reduced neurodegeneration markers, offering insights into potential treatments for neurodegenerative diseases .

Q & A

Basic Questions

Q. What are the standard synthetic routes for [6-(Pyridin-2-yl)pyridin-2-yl]methanamine dihydrochloride, and how are intermediates purified?

  • Methodology : A common approach involves coupling pyridine derivatives via nucleophilic substitution or Suzuki-Miyaura cross-coupling. For example, brominated pyridine intermediates (e.g., 6-bromoimidazo[1,2-a]pyridin-2-yl derivatives) can be reacted with amines, followed by dihydrochloride salt formation using HCl in ethanol or acetone . Purification often employs recrystallization from polar solvents (e.g., ethanol/water mixtures) to isolate the dihydrochloride salt, leveraging its hygroscopic nature for controlled crystallization .

Q. How is the compound characterized to confirm its structural identity and purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify the bipyridyl backbone and amine protonation state. Aromatic protons typically appear between δ 7.5–9.0 ppm, while the methylamine group (post-protonation) shows broad signals near δ 4.0–5.0 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and isotopic pattern matching the dihydrochloride form .
  • X-ray Crystallography : Single-crystal X-ray diffraction, refined using SHELXL, resolves bond lengths and angles, particularly for the protonated amine and chloride counterions .

Q. What are the solubility and stability considerations for handling this compound in aqueous and organic solvents?

  • Methodology : The dihydrochloride salt is highly soluble in polar solvents (e.g., water, methanol) but less so in non-polar solvents (e.g., hexane). Stability tests under varying pH (2–7) and temperature (4°C–25°C) show decomposition <5% over 48 hours in aqueous buffers. Storage recommendations include desiccated conditions at −20°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disorder or twinning, during structural refinement?

  • Methodology : SHELXL’s TWIN and BASF commands address twinning by refining twin fractions and scaling factors. For disorder, PART and SUMP restraints model alternative conformers while minimizing overfitting. High-resolution data (≤1.0 Å) combined with anisotropic displacement parameters (ADPs) improve accuracy, particularly for chloride ions and flexible pyridyl groups .

Q. What analytical strategies are recommended for identifying and quantifying trace impurities in this compound?

  • Methodology :

  • HPLC-UV/LC-MS : Use C18 columns with gradient elution (0.1% TFA in water/acetonitrile) to separate impurities. Reference standards (e.g., phenyl(pyridin-2-yl)methanone derivatives) aid peak identification .
  • Quantitative NMR (qNMR) : Deuterated solvents (e.g., D₂O) enable impurity quantification via integration against an internal standard (e.g., 1,4-dioxane) .

Q. How can this compound be utilized in PROTAC (Proteolysis-Targeting Chimera) development?

  • Methodology : The primary amine group serves as a linker for conjugating E3 ligase ligands (e.g., thalidomide analogs) to target-binding moieties. For example, coupling via carbodiimide-mediated amidation or click chemistry (azide-alkyne cycloaddition) generates heterobifunctional molecules. In vitro assays (e.g., Western blotting) validate target degradation efficiency .

Q. What role does this compound play in metal coordination chemistry, and how are such complexes characterized?

  • Methodology : The bipyridyl scaffold acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Ru²⁺). Synthesis involves refluxing with metal salts (e.g., CuCl₂) in methanol. Characterization includes:

  • UV-Vis Spectroscopy : Metal-to-ligand charge transfer (MLCT) bands (e.g., Ru complexes at ~450 nm).
  • Cyclic Voltammetry : Redox potentials confirm metal center stability .

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